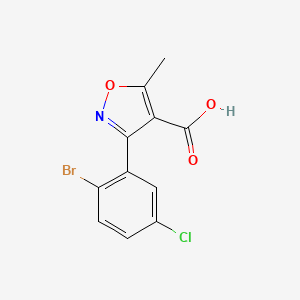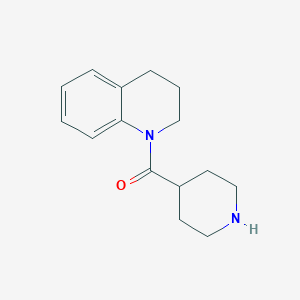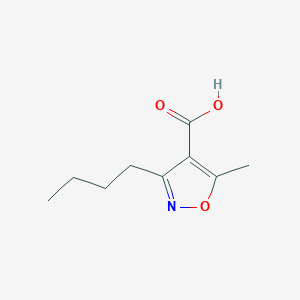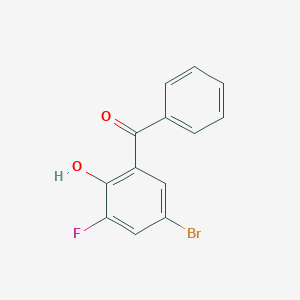
(5-Bromo-3-fluoro-2-hydroxyphenyl)(phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Bromo-3-fluoro-2-hydroxyphenyl)(phenyl)methanone is an aromatic ketone with the molecular formula C13H8BrFO2. This compound is characterized by the presence of bromine, fluorine, and hydroxyl functional groups attached to a phenyl ring, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of (5-Bromo-3-fluoro-2-hydroxyphenyl)(phenyl)methanone typically begins with commercially available starting materials such as 5-bromo-2-hydroxybenzaldehyde and fluorobenzene.
Reaction Conditions: The reaction involves the use of a Friedel-Crafts acylation process, where the benzaldehyde derivative reacts with fluorobenzene in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production: On an industrial scale, the synthesis can be optimized by using continuous flow reactors to ensure better control over reaction parameters and higher yields.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: (5-Bromo-3-fluoro-2-hydroxyphenyl)(phenyl)methanone can undergo oxidation reactions to form corresponding quinones.
Reduction: The compound can be reduced to form alcohol derivatives using reducing agents like sodium borohydride (NaBH4).
Substitution: The bromine and fluorine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
(5-Bromo-3-fluoro-2-hydroxyphenyl)(phenyl)methanone is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology
The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.
Medicine
In medicinal chemistry, this compound derivatives are explored for their potential as enzyme inhibitors and receptor modulators.
Industry
The compound is used in the production of specialty chemicals and materials, including polymers and dyes.
Mécanisme D'action
The mechanism of action of (5-Bromo-3-fluoro-2-hydroxyphenyl)(phenyl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of bromine and fluorine atoms enhances its binding affinity and selectivity towards these targets. The hydroxyl group can form hydrogen bonds, further stabilizing the compound’s interaction with its target.
Comparaison Avec Des Composés Similaires
Similar Compounds
(5-Bromo-2-hydroxyphenyl)(phenyl)methanone: Similar structure but lacks the fluorine atom.
(3-Bromo-5-chloro-2-hydroxyphenyl)(phenyl)methanone: Contains a chlorine atom instead of fluorine.
(5-Bromo-3-fluoro-2-hydroxyphenyl)(4-methylphenyl)methanone: Contains a methyl group on the phenyl ring.
Uniqueness
The presence of both bromine and fluorine atoms in (5-Bromo-3-fluoro-2-hydroxyphenyl)(phenyl)methanone makes it unique compared to its analogs. These halogen atoms contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C13H8BrFO2 |
|---|---|
Poids moléculaire |
295.10 g/mol |
Nom IUPAC |
(5-bromo-3-fluoro-2-hydroxyphenyl)-phenylmethanone |
InChI |
InChI=1S/C13H8BrFO2/c14-9-6-10(13(17)11(15)7-9)12(16)8-4-2-1-3-5-8/h1-7,17H |
Clé InChI |
HZFXSQUUSKSFSF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C2=C(C(=CC(=C2)Br)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


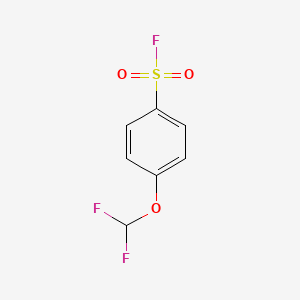

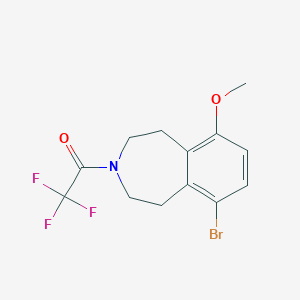

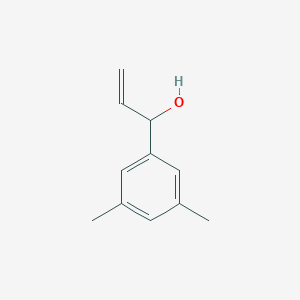
![3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4-methylbenzoicacid](/img/structure/B15325605.png)
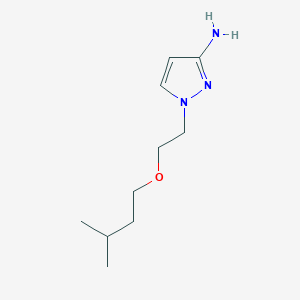
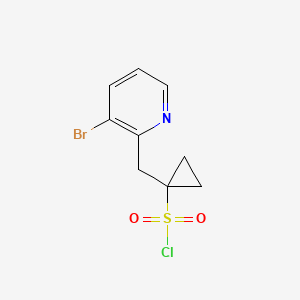
![3-(2,4-Dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-methyl-2-(methylamino)propanoic acid](/img/structure/B15325620.png)
![2-[5-Chloro-2-(trifluoromethyl)-1,3-thiazol-4-yl]-2,2-difluoroaceticacid](/img/structure/B15325622.png)
